molecular formula C12H12FN3O2 B12216593 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

Cat. No.: B12216593
M. Wt: 249.24 g/mol
InChI Key: BHURXPQQHFENOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Amide Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the oxadiazole derivative with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The oxadiazole scaffold has been associated with a variety of biological activities, making it a valuable structure in drug development. The following are notable applications based on recent studies:

  • Anticancer Activity : Compounds containing the 1,2,5-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been synthesized and tested for their ability to inhibit telomerase activity in gastric cancer cells, demonstrating promising results with IC50 values lower than standard controls .
  • Antimicrobial Properties : Research indicates that oxadiazole derivatives possess antimicrobial properties. They have been evaluated for their efficacy against both gram-positive and gram-negative bacteria, as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds can modulate inflammatory pathways, thereby reducing symptoms associated with chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is crucial for optimizing its biological activity. Modifications at various positions on the oxadiazole ring can significantly influence potency and selectivity:

Modification LocationEffect on ActivityReference
Para position on phenylIncreased anticancer potency
Substituents on oxadiazoleEnhanced antimicrobial effects
Alkyl chain lengthAffects solubility and bioavailability

Case Studies

Several case studies illustrate the effectiveness of this compound and related compounds:

  • Telomerase Inhibition in Cancer Cells : A study demonstrated that specific oxadiazole derivatives inhibited telomerase activity in gastric cancer cell lines (SGC-7901) with notable IC50 values, indicating their potential as anticancer agents .
  • Antibacterial Screening : Various oxadiazole derivatives were screened against multidrug-resistant strains of bacteria, showing promising results that warrant further exploration for therapeutic use in infectious diseases .
  • Anti-inflammatory Mechanisms : Research has also focused on the anti-inflammatory mechanisms of these compounds, revealing that they can significantly reduce pro-inflammatory cytokine levels in vitro .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Shares the fluorophenyl group but differs in the presence of a hydroxy group and isopropyl substituent.

    4-fluoro-N-phenylbenzamide: Contains a fluorophenyl group and an amide bond but lacks the oxadiazole ring.

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is unique due to the combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H14FN3O2C_{13}H_{14}FN_3O_2, with a molecular weight of approximately 251.27 g/mol. The compound features a 1,2,5-oxadiazole ring, which is known for its diverse biological activities, particularly in the context of anticancer and anti-inflammatory properties.

PropertyValue
Molecular FormulaC13H14FN3O2
Molecular Weight251.27 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of hydrazides with appropriate carboxylic acids.
  • Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution using fluorobenzene is employed to introduce the fluorophenyl moiety.
  • Amide Bond Formation : The final step involves coupling the oxadiazole intermediate with a 2-methylpropanamide derivative using coupling reagents like EDCI or DCC.

Anticancer Activity

Research indicates that compounds containing the 1,2,5-oxadiazole framework exhibit significant anticancer properties. These compounds often exert their effects through various mechanisms:

  • Inhibition of Enzymes : They can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Interaction with Nucleic Acids : Some derivatives selectively interact with DNA and RNA, disrupting cancer cell replication .

A study highlighted that structural modifications to oxadiazole derivatives can enhance their cytotoxicity against various cancer cell lines . For instance, hybridization with other pharmacophores has shown promising results in targeting specific cancer-related proteins.

Anti-inflammatory and Other Activities

This compound may also exhibit anti-inflammatory properties. Compounds similar to this oxadiazole derivative have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Study 1: Anticancer Efficacy

In a controlled study examining the efficacy of oxadiazole derivatives on breast cancer cells (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Potential

Another study evaluated the anti-inflammatory effects of oxadiazole derivatives in a murine model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups .

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12FN3O2/c1-7(2)12(17)14-11-10(15-18-16-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17)

InChI Key

BHURXPQQHFENOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.